Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features a fused bicyclic system, which includes an imidazole ring fused to a pyridine ring, with methyl groups at the 2 and 5 positions and a carboxylate ester at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyridine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups and the ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is also explored for use in material science applications.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 2-methylimidazo[1,2-a]pyridine-3-carboxylate .
Uniqueness
Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 5 positions and the ester group at the 3 position can affect its interactions with biological targets and its overall stability .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-4-6-9-12-8(2)10(13(7)9)11(14)15-3/h4-6H,1-3H3 |
InChI Key |
QBJMEFWTAMVWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C(=O)OC)C |
Origin of Product |
United States |
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